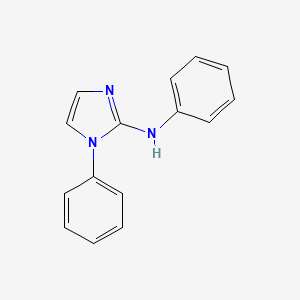

N,1-diphenyl-1H-imidazol-2-amine

Description

Overview of Imidazole (B134444) Heterocycles in Advanced Organic Chemistry

Imidazole is an aromatic, five-membered heterocyclic organic compound containing two non-adjacent nitrogen atoms. sigmaaldrich.combldpharm.com This structural motif is a cornerstone in the architecture of numerous molecules essential to life, including the amino acid histidine, the neurotransmitter histamine, and the B-vitamin biotin. sigmaaldrich.combldpharm.comresearchgate.net The imidazole ring's unique properties, such as its aromaticity, polar nature, and ability to act as both a hydrogen bond donor and acceptor, make it a "privileged scaffold" in medicinal chemistry. bldpharm.comnih.gov

In advanced organic chemistry, the synthesis of substituted imidazoles is a field of intense activity. nih.govacs.org Researchers focus on developing regiocontrolled synthetic methodologies that allow for precise placement of various functional groups around the imidazole core. These efforts are crucial for creating libraries of novel compounds for applications ranging from pharmaceuticals to materials science and organocatalysis. researchgate.netnih.gov

Significance of 2-Aminoimidazole Scaffolds in Synthetic and Mechanistic Chemistry

The 2-aminoimidazole (2-AI) scaffold is a particularly important substructure found in a multitude of natural products, most notably in alkaloids isolated from marine sponges, such as oroidin (B1234803) and bromoageliferin. sigmaaldrich.com These natural compounds exhibit a broad spectrum of biological activities, which has inspired the synthesis of a vast array of 2-AI derivatives.

From a synthetic standpoint, the 2-AI core serves as a versatile building block. sigmaaldrich.com Numerous synthetic strategies have been developed for its construction, reflecting its importance in discovery research. researchgate.netmdpi.com Mechanistic investigations into 2-AI derivatives are uncovering novel modes of action. For example, certain aryl 2-AI compounds have been studied as adjuvants that can potentiate the activity of antibiotics against multi-drug resistant bacteria, not by direct disruption of the bacterial outer membrane, but by interfering with its biosynthesis pathways. nih.gov Other research has explored 2-AI derivatives as inhibitors of advanced glycation end products (AGEs), which are implicated in aging and diabetic complications, and as agents that can disrupt bacterial biofilms. The use of 2-aminoimidazole-activated nucleotides is also a key area of research in studies on the nonenzymatic replication of RNA, a process central to origins-of-life hypotheses. nih.gov

Scope and Research Objectives for N,1-Diphenyl-1H-Imidazol-2-Amine Investigations

Despite the broad interest in the 2-aminoimidazole scaffold, specific research on this compound is conspicuously limited in the scientific literature. Its basic chemical and physical properties are not well-documented, and published studies detailing its synthesis or application are scarce. This knowledge gap itself defines the primary scope and objectives for future investigations.

The principal research objectives for this compound would include:

Development of a Synthetic Route: A primary goal is to establish a robust and efficient synthesis for the compound. While methods exist for creating N,1,5-trisubstituted 2-aminoimidazoles, a dedicated and optimized procedure for the unsubstituted 5-position variant is needed. researchgate.netnih.gov

Full Spectroscopic and Physical Characterization: A comprehensive analysis using modern analytical techniques is essential. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm its structure and purity. Determination of physical properties such as melting point and solubility would also be critical.

Comparative Analysis: Once synthesized and characterized, its properties could be compared with those of its close, well-documented analogues (see Table 1). This would provide insight into how the absence of a substituent at the 5-position influences the molecule's electronic and conformational characteristics.

Exploratory Screening: Following the precedents set by other 2-AI derivatives, this compound could be screened for a variety of potential applications, such as antimicrobial, antibiofilm, or anticancer activity.

Table 1: Characterization Data of Selected this compound Analogues

The following table presents data for closely related analogues of this compound, as reported in scientific literature. nih.govnih.gov This data provides a benchmark for the expected characteristics of the target compound.

| Compound Name | Structure | Molecular Formula | Melting Point (°C) | Key ¹H-NMR Signals (CDCl₃, δ ppm) |

| N,1,5-Triphenyl-1H-imidazol-2-amine | C₂₁H₁₇N₃ | 116–118 | 7.09 (1H, s, imidazole H), 6.10 (1H, broad s, NH) | |

| 5-Methyl-N,1-diphenyl-1H-imidazol-2-amine | C₁₆H₁₅N₃ | Yellow Oil | 6.58 (1H, s, imidazole H), 5.94 (1H, broad s, NH), 2.25 (3H, s, CH₃) | |

| 5-(4-Chlorophenyl)-N,1-diphenyl-1H-imidazol-2-amine | C₂₁H₁₆ClN₃ | 106–108 | 7.10 (1H, s, imidazole H), 6.06 (1H, broad s, NH) |

Structure

3D Structure

Properties

Molecular Formula |

C15H13N3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

N,1-diphenylimidazol-2-amine |

InChI |

InChI=1S/C15H13N3/c1-3-7-13(8-4-1)17-15-16-11-12-18(15)14-9-5-2-6-10-14/h1-12H,(H,16,17) |

InChI Key |

YZCLOPGTTDUJPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CN2C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N,1 Diphenyl 1h Imidazol 2 Amine and Its Analogues

Classical and Expedited Synthesis Approaches

The construction of the 2-aminoimidazole scaffold, the core of N,1-diphenyl-1H-imidazol-2-amine, has been approached through various synthetic routes. These range from traditional condensation methods to more contemporary and efficient multi-component reactions.

Conventional Condensation Reactions for 2-Aminoimidazoles

Classical methods for the synthesis of 2-aminoimidazoles often rely on condensation reactions. nih.govlibretexts.org A prevalent strategy involves the reaction of α-haloketones with guanidines. nih.govnih.gov This method, while foundational, provides a direct route to the 2-aminoimidazole core. The reaction proceeds through the initial alkylation of the guanidine (B92328) nitrogen by the α-haloketone, followed by an intramolecular condensation and dehydration to form the imidazole (B134444) ring.

Another established method is the condensation of α-aminoketones with a source of the guanidine functional group. nih.gov These condensation reactions are fundamental in heterocyclic synthesis, providing a reliable, albeit sometimes harsh, pathway to the desired imidazole derivatives.

A study by Little and Webber presents a practical synthesis of 2-aminoimidazoles, which highlights the utility of these classical approaches. acs.org Similarly, the synthesis of benzothiazoles and benzimidazoles through Brønsted acid-catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones demonstrates the enduring relevance of condensation strategies in constructing related heterocyclic systems. organic-chemistry.orgmdpi.commdpi.com

Multi-Component Reaction (MCR) Strategies for Imidazole Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. benthamdirect.com This approach is highly valued for its efficiency, atom economy, and the ability to generate diverse molecular libraries. Several MCR strategies have been developed for the synthesis of substituted imidazoles. organic-chemistry.org

The Debus-Radzisewski imidazole synthesis is a classic example of an MCR, where a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine) condense to form an imidazole. youtube.com This versatile method has been widely used for the commercial synthesis of various imidazole derivatives. youtube.com

More contemporary MCRs offer access to highly substituted imidazoles. For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org Another approach utilizes the reaction of amines, aldehydes, and isocyanides to produce highly substituted 2-imidazolines, which can then be oxidized to the corresponding imidazoles. nih.govacs.org

The following table summarizes various MCRs for the synthesis of imidazole derivatives:

Table 1: Multi-Component Reactions for Imidazole Synthesis| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Heat | Substituted Imidazole | youtube.com |

| 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Solvent-free, Heat | 1,2,4-Trisubstituted 1H-imidazole | organic-chemistry.org |

| Amines, Aldehydes, Isocyanides | Silver(I) acetate (catalytic) | Highly substituted 2-Imidazoline | nih.govacs.org |

| α-Azido chalcones, Aryl aldehydes, Anilines | Erbium triflate | Highly substituted Imidazole | organic-chemistry.org |

Cyclization Reactions in this compound Synthesis

Cyclization reactions are fundamental to the formation of the imidazole ring in this compound and its analogues. nih.gov These reactions can be either intramolecular or intermolecular and often involve the formation of one or more carbon-nitrogen bonds to close the heterocyclic ring.

One approach involves the [3+2] cyclization of vinyl azides with amidines, which provides a catalyst-free route to 2,4-disubstituted imidazoles. acs.org This method is advantageous due to its mild reaction conditions and tolerance for a broad range of functional groups. acs.org The proposed mechanism involves the initial nucleophilic addition of the benzimidamide to the vinyl azide, followed by the loss of nitrogen gas, cyclization, and subsequent elimination of ammonia to yield the desired imidazole product. acs.org

Another strategy is the BF3·Et2O promoted reaction of triazoles and nitriles, which proceeds via the initial ring opening of the triazole to form a diazo-imine intermediate. rsc.org This is followed by the addition of the nitrile and subsequent cyclization to form the substituted imidazole. rsc.org Intramolecular cyclization of alkylimidazoles can also be induced. For example, 1,2-dialkylimidazoles can be converted to nucleophilic 2-alkylidene imidazolines, which can then undergo intramolecular aldol-like cyclization to form fused ring imidazoles. uiowa.edu

The synthesis of trifluoromethylated fused tricyclic pyrazoles via intramolecular cyclization of β-amino cyclic ketones highlights the versatility of cyclization strategies in creating complex heterocyclic systems. rsc.org Similarly, the synthesis of polycyclic imidazolidinones can be achieved through amine redox-annulation, a process involving a decarboxylative cyclization reaction. acs.org

Catalytic Systems in this compound Formation

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, improved selectivity, and higher yields. The synthesis of this compound and its analogues has significantly benefited from the development of various catalytic systems.

Transition Metal Catalysis (e.g., Nickel Salts) in Imidazole Synthesis

Transition metal catalysts have revolutionized the synthesis of imidazoles and their derivatives. beilstein-journals.orgeurekaselect.comontosight.airsc.org Palladium, copper, and nickel catalysts have shown remarkable activity in various coupling and cyclization reactions leading to the formation of the imidazole ring. scilit.com

A notable example is the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. nih.govacs.org This method allows for the formation of both a carbon-nitrogen and a carbon-carbon bond in a single step, facilitating the rapid construction of 2-aminoimidazoles with diverse aryl substitutions. nih.govacs.org The catalytic cycle is proposed to involve the oxidative addition of the aryl triflate to the palladium(0) catalyst, followed by coordination to the alkyne, nucleophilic attack by the guanidine, and reductive elimination to afford the product. nih.gov

Copper-catalyzed reactions have also been employed for the synthesis of substituted imidazoles. organic-chemistry.org For instance, a copper-catalyzed [3+2] cycloaddition reaction can produce multisubstituted imidazoles in good yields. organic-chemistry.org While specific examples detailing the use of nickel salts in the direct synthesis of this compound are not prevalent in the provided search results, the general applicability of transition metal catalysis, including nickel, in forming C-N and C-C bonds in heterocyclic synthesis suggests its potential in this area.

The following table outlines some transition metal-catalyzed reactions for imidazole synthesis:

Table 2: Transition Metal-Catalyzed Imidazole Synthesis| Catalyst | Reactants | Product | Reference |

|---|---|---|---|

| Pd(OAc)2 | N-propargyl guanidines, Aryl triflates | Substituted 2-Aminoimidazole | nih.govacs.org |

| CuI | Imidamides, Carboxylic acids | Substituted Imidazole | rsc.org |

| Rh(II) | 1-Sulfonyl triazoles, Nitriles | Substituted Imidazole | organic-chemistry.org |

| FeCl3/I2 | Amidines, Chalcones | Tetrasubstituted Imidazole | organic-chemistry.org |

Heterogeneous Catalysis (e.g., Resin-based Catalysts) for Polysubstituted Imidazoles

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. nih.gov In the synthesis of polysubstituted imidazoles, various solid-supported catalysts, including resin-based systems, have been successfully employed. nih.govrsc.org

Silica-supported catalysts are particularly common. For example, silica-supported ferric chloride (FeCl3/SiO2) has been used as a heterogeneous catalyst for the synthesis of multisubstituted imidazoles from acetals and benzils. nih.gov Another example is the use of a chromium-containing metal-organic framework, MIL-101, which efficiently catalyzes the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com This catalyst is highly efficient and can be recycled multiple times with only a slight loss in activity. mdpi.com

Resin-based catalysts have also been developed. For instance, a polymer-supported zinc catalyst, prepared from chloracetylated polystyrene resin, has been applied to the synthesis of 2,4,5-trisubstituted imidazoles. nih.gov Solid-phase synthesis strategies have also been developed where the imidazole core is directly attached to the resin, allowing for the construction of imidazole libraries. acs.org These methods often involve the use of polymer-bound reagents and allow for easy purification of the final products. researchgate.netcaltech.edumdpi.com

The use of γ-Fe2O3-SO3H as a magnetic nanoparticle-supported sulfonic acid catalyst has been reported for the efficient synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. researchgate.net The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet.

Green Chemistry Approaches: Deep Eutectic Solvents and Solvent-Free Conditions

In recent years, the principles of green chemistry have steered the development of more sustainable synthetic routes to imidazole-containing compounds. rsc.org This has led to the exploration of alternative reaction media like deep eutectic solvents (DESs) and solvent-free conditions, which offer numerous advantages over traditional volatile organic solvents. rsc.orgjru-b.com

Deep Eutectic Solvents (DESs):

DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic mixture with a melting point lower than that of the individual components. jru-b.comresearchgate.net Their low volatility, non-flammability, biodegradability, and recyclability make them attractive green solvents. jru-b.comresearchgate.net

A notable example is the synthesis of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, an analog of this compound, using a choline (B1196258) chloride/urea eutectic mixture. mdpi.com This reaction proceeds under mild conditions (80 °C) and affords the product in a high yield (91%). mdpi.com A key advantage of this method is the straightforward isolation of the product by simple filtration after the addition of water, with the DES being recyclable for several consecutive runs without a significant drop in yield. mdpi.com

The use of DESs is not limited to this specific example. For instance, a protocatechuic acid-based DES has been successfully employed as a catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in high yields and with very short reaction times under solvent-free conditions. rsc.org Similarly, the synthesis of imidazo[1,2-a]pyridines has been achieved efficiently in a deep eutectic solvent at room temperature, highlighting the broad applicability of this green approach. sciencepg.com

Solvent-Free Conditions:

Conducting reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying product purification. Several one-pot, solvent-free methods for the synthesis of imidazole derivatives have been reported. asianpubs.org For instance, the reaction of benzene-1,2-diamine, an aromatic aldehyde, and ammonium acetate at 70 °C produces benzimidazole (B57391) derivatives in high yields. asianpubs.org This method has also been successfully applied to the synthesis of 2,4,5-triaryl-1H-imidazoles from benzil, an aromatic aldehyde, and ammonium acetate under similar solvent-free conditions. asianpubs.org

The following table summarizes the key findings for the synthesis of imidazole derivatives using green chemistry approaches:

| Reactants | Catalyst/Solvent | Product | Yield (%) | Conditions |

| 2-chloro-1-(4-chlorophenyl)ethan-1-one, 1,3-di-o-tolylguanidine | Choline chloride/urea (DES) | 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | 91 | 80 °C, 6 h mdpi.com |

| Phenanthrene-9,10-dione, aromatic amine, aromatic aldehyde, ammonium acetate | Protocatechuic acid-based DES | 1,2,4,5-tetrasubstituted imidazoles | High | 80 °C, solvent-free rsc.org |

| Benzene-1,2-diamine, aromatic aldehyde, ammonium acetate | None (solvent-free) | Benzimidazole derivatives | 65-80 | 70 °C, ~1 h asianpubs.org |

| Benzil, aromatic aldehyde, ammonium acetate | None (solvent-free) | 2,4,5-triaryl-1H-imidazoles | High | 70 °C asianpubs.org |

Mechanistic Investigations of this compound Synthesis

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols and achieving desired outcomes. The synthesis of this compound and its analogs involves a series of intricate steps that have been investigated through various experimental and computational methods.

Proposed Reaction Pathways and Intermediates

The formation of the 2-aminoimidazole core typically involves the reaction of a guanidine derivative with an α-haloketone or a related precursor. mdpi.com A plausible reaction mechanism for the synthesis of a 2-aminoimidazole derivative in a DES involves the initial nucleophilic substitution of the α-haloketone by the guanidine. mdpi.com This is followed by an intramolecular cyclization and subsequent dehydration to form the imidazole ring. mdpi.com

In a different approach, the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine from α-bromoacetophenone and acetylguanidine was found to proceed through a cyclization, hydrolysis, and methylation sequence. researchgate.netresearchgate.net An interesting side-product, 2,6-diphenyl-1H-imidazo[1,2-a]imidazole, was isolated and characterized, providing insight into potential competing reaction pathways. researchgate.netresearchgate.net

Another proposed mechanism for the formation of functionalized 1H-imidazoles involves the denitrogenative transformation of 5-amino-1,2,3-triazoles. nih.gov This pathway proceeds through hydrolysis, intramolecular cyclization, and carbene insertion. nih.gov

Quantum-Chemical Elucidation of Reaction Mechanisms

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), have become invaluable tools for elucidating reaction mechanisms at the molecular level. researchgate.netnih.gov These studies provide insights into the optimized geometries of reactants, intermediates, and products, as well as the energies of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potentials. researchgate.netnih.gov

For instance, DFT calculations have been used to support the proposed mechanism for the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazol-2-ones, revealing the involvement of an allene (B1206475) intermediate. acs.org In another study, the geometrical structure of a novel imidazole derivative was optimized using the DFT method at the B3LYP/6-31G(d,p) level, and the calculated spectral data were in good agreement with experimental values. nih.gov Such computational studies help in understanding the reactivity and stability of the molecules involved in the reaction. nih.govnih.gov

Factors Influencing Reaction Yield and Selectivity

The yield and selectivity of this compound synthesis are influenced by several factors, including the choice of solvent, base, temperature, and the ratio of reactants. researchgate.netresearchgate.netnano-ntp.com

Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and selectivity. nano-ntp.com Polar protic solvents can stabilize charged intermediates, potentially leading to higher yields. nano-ntp.com In the synthesis of 2,4,5-triaryl-1H-imidazoles, an ethanol-water mixture was found to give the highest yield. nano-ntp.com In contrast, aprotic solvents like DMF can also be effective, as seen in the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine. researchgate.netresearchgate.net

Reactant Ratio and Addition Method: The stoichiometry of the reactants plays a crucial role. For example, optimizing the amount of acetylguanidine was found to be important for improving the yield in the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine. researchgate.netresearchgate.net Furthermore, the method of adding reactants can influence the outcome. Dose-controlled addition of α-bromoacetophenone was found to be beneficial in preventing a severe exotherm and improving the yield. researchgate.netresearchgate.net

Base and Temperature: The choice of base is critical. In the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, sodium hydride was found to be the most efficient base compared to potassium carbonate and sodium hydroxide. researchgate.net Temperature is another key parameter that needs to be controlled to minimize the formation of by-products. researchgate.netresearchgate.net

The following table summarizes the influence of various factors on the synthesis of imidazole derivatives:

| Factor | Observation | Example |

| Solvent | Ethanol-water mixture provided the highest yield. nano-ntp.com | Synthesis of 2,4,5-triaryl-1H-imidazoles nano-ntp.com |

| Reactant Ratio | Optimizing the amount of acetylguanidine improved the yield. researchgate.netresearchgate.net | Synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine researchgate.netresearchgate.net |

| Addition Method | Dose-controlled addition of α-bromoacetophenone prevented exotherm and increased yield. researchgate.netresearchgate.net | Synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine researchgate.netresearchgate.net |

| Base | Sodium hydride was found to be the most efficient base. researchgate.net | Synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine researchgate.net |

Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the advanced structural characterization and spectroscopic analysis of This compound that meets the specified requirements.

The necessary experimental data, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Two-Dimensional NMR (e.g., NOESY), Fourier-Transform Infrared (FT-IR) analysis, and High-Resolution Mass Spectrometry (HRMS) for this specific compound are not available in the public domain.

Notably, major chemical suppliers list this compound as a rare chemical and explicitly state that analytical data is not collected for this product. sigmaaldrich.com While extensive spectroscopic information exists for structurally similar imidazole derivatives, the strict constraint to focus solely on this compound prevents the use of this related data.

Therefore, without the foundational, compound-specific data required for each section of the outline, an accurate and informative scientific article as requested cannot be generated.

Advanced Structural Characterization and Spectroscopic Analysis of N,1 Diphenyl 1h Imidazol 2 Amine

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For N,1-diphenyl-1H-imidazol-2-amine, GC/MS analysis would provide crucial information regarding its purity, retention time, and mass fragmentation pattern, which is indicative of its molecular structure.

In a typical GC/MS analysis of amine-containing heterocyclic compounds, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. Due to the polarity of the amine group, derivatization might be employed to improve peak shape and thermal stability, although it is often possible to analyze underivatized amines with the appropriate column and conditions.

The mass spectrometer would then ionize the eluted compound, typically through electron ionization (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. For this compound (C₁₅H₁₃N₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

Expected Fragmentation Pattern:

The fragmentation of this compound would likely proceed through several key pathways, including:

Loss of a phenyl group: Cleavage of the N-phenyl or C-phenyl bond would result in significant fragment ions.

Fission of the imidazole (B134444) ring: The heterocyclic ring can undergo characteristic cleavages.

Loss of the amino group or related fragments.

A hypothetical table of major mass fragments is presented below, based on the structure of the compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

| 235 | [C₁₅H₁₃N₃]⁺ (Molecular Ion) |

| 158 | [C₁₅H₁₃N₃ - C₆H₅]⁺ (Loss of a phenyl group) |

| 130 | [C₉H₈N₂]⁺ (Fragment from imidazole ring and one phenyl group) |

| 117 | [C₈H₇N₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

This table is illustrative and based on general fragmentation rules for similar structures. Actual experimental data would be required for confirmation.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular geometry, conformation, and intermolecular interactions that govern the solid-state packing.

Although a specific crystal structure for this compound is not publicly available, data from analogous structures, such as 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine and other diphenyl-imidazole derivatives, can be used to predict its key structural features. researchgate.net

The molecule is expected to be non-planar. The dihedral angles between the central imidazole ring and the two phenyl rings would be significant, influenced by steric hindrance between the substituents. The exocyclic C-N bond of the amino group is likely to have some double bond character, resulting in a shorter bond length than a typical C-N single bond.

The crystal packing would likely be influenced by a network of intermolecular interactions, leading to a stable three-dimensional supramolecular architecture.

Predicted Crystallographic Data and Selected Bond Parameters:

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 (Common) |

| Z (Molecules per cell) | 2 or 4 |

| C=N (imidazole) | ~1.30 - 1.35 Å |

| C-N (imidazole) | ~1.35 - 1.39 Å |

| C-C (imidazole) | ~1.34 - 1.38 Å |

| N-C (exocyclic amine) | ~1.33 - 1.37 Å |

| N-C (N-phenyl) | ~1.42 - 1.46 Å |

| C-C (phenyl rings) | ~1.37 - 1.40 Å |

| C-N-C (imidazole) | ~107° - 110° |

| N-C-N (imidazole) | ~110° - 113° |

These values are based on reported data for structurally similar imidazole derivatives and serve as an estimation.

The presence of an N-H donor in the amino group and nitrogen acceptors in the imidazole ring makes this compound an excellent candidate for forming hydrogen bonds. These interactions are fundamental to the formation of its crystal lattice.

Based on studies of related compounds, several types of intermolecular interactions are anticipated: researchgate.netnsf.govnih.gov

N-H···N Hydrogen Bonds: This is expected to be a primary interaction, where the amino group of one molecule donates a hydrogen to a nitrogen atom of the imidazole ring of an adjacent molecule. This can lead to the formation of chains or dimeric motifs. nsf.gov

π-π Stacking: Offset or slipped π-π stacking interactions between the phenyl and/or imidazole rings of neighboring molecules are also likely to be present, further stabilizing the crystal structure.

These interactions collectively create a robust three-dimensional network, defining the macroscopic properties of the crystalline solid.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact. The 2D fingerprint plots derived from this analysis provide a quantitative summary of the different types of contacts.

For this compound, a Hirshfeld surface analysis would be expected to reveal the relative contributions of various intermolecular interactions. Based on analyses of similar molecules containing phenyl and imidazole groups, the following distribution of contacts can be predicted: researchgate.netnih.gov

Predicted Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis:

| Intermolecular Contact Type | Predicted Contribution (%) | Description |

| H···H | 45 - 55% | Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms on the periphery of the molecule. |

| C···H / H···C | 20 - 30% | Corresponds largely to C-H···π interactions between phenyl and imidazole rings. |

| N···H / H···N | 10 - 15% | Indicates the presence of N-H···N hydrogen bonds, appearing as sharp spikes in the 2D fingerprint plot. |

| C···C | 3 - 7% | Suggests the presence of π-π stacking interactions between the aromatic rings. |

| Other (N···C, N···N, etc.) | < 5% | Minor contributions from other types of close contacts. |

This table represents an educated prediction based on published data for analogous compounds and would require experimental crystallographic data for validation. researchgate.netnih.gov The analysis highlights that while direct hydrogen bonds are crucial directional forces, the weaker, more diffuse H···H and C···H contacts collectively play a dominant role in the molecular packing.

Theoretical and Computational Chemistry Studies on N,1 Diphenyl 1h Imidazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For N,1-diphenyl-1H-imidazol-2-amine, DFT calculations, particularly using the B3LYP functional with a suitable basis set such as 6-31G(d,p), are instrumental in predicting its molecular geometry and energetic profile. nih.gov

Molecular Geometry Optimization and Energetic Profiles

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process minimizes the energy of the molecule to find its equilibrium structure. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. The optimization process for similar imidazole (B134444) derivatives has been successfully performed using Gaussian software packages. nih.gov The resulting energetic profile provides insights into the molecule's stability.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher reactivity. nih.govnih.gov

For a molecule like this compound, the HOMO is likely to be located on the electron-rich regions, such as the amino group and the imidazole ring, while the LUMO may be distributed over the phenyl rings. nih.gov The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated.

Table 1: Global Reactivity Descriptors

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the electrophilic power of a molecule. |

This table presents the theoretical framework for calculating reactivity indices from HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. dergipark.org.tr The MEP map displays different potential values on the electron density surface using a color spectrum.

For this compound, the MEP map would likely show:

Red regions (negative potential): Located around the nitrogen atoms of the imidazole ring and the amino group, indicating these are the most likely sites for electrophilic attack. dergipark.org.tr

Blue regions (positive potential): Concentrated around the hydrogen atoms, particularly the N-H proton of the amine group, suggesting these are sites for nucleophilic attack. dergipark.org.tr

Green regions (neutral potential): Likely found over the carbon atoms of the phenyl rings. dergipark.org.tr

This visual representation of charge distribution complements the HOMO-LUMO analysis in predicting the molecule's reactive behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. This is particularly useful for understanding hyperconjugative effects and charge transfer. acadpubl.eu

Conformational Analysis and Tautomerism Studies

The flexibility of the phenyl rings and the potential for tautomerism in the imidazole core are important aspects of the chemistry of this compound.

Conformational Analysis

Tautomerism

Imidazole and its derivatives are known to exhibit tautomerism, which involves the migration of a proton between the nitrogen atoms of the ring. youtube.com For this compound, while the N1 position is substituted with a phenyl group, the amino group introduces the possibility of amino-imino tautomerism.

Figure 1: Potential Tautomeric Forms of this compound

This diagram illustrates the potential amino-imino tautomerism in the this compound backbone.

Computational studies on related systems, such as histidine, have shown that the relative stability of tautomers can be influenced by the surrounding environment and pH. pnas.orgresearchgate.net DFT calculations can be employed to determine the relative energies of these tautomers and the transition state connecting them, providing insight into the likelihood of their interconversion. nih.govntu.edu.iq

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques can provide a dynamic perspective on the behavior of this compound. While DFT provides static pictures of the molecule, molecular dynamics (MD) simulations can explore its conformational landscape over time.

MD simulations could be used to study how the molecule behaves in different solvents or how it might interact with a biological target. researchgate.net For example, simulations could reveal the preferred conformations of the phenyl rings in solution and how these conformations fluctuate. Such studies are valuable for understanding the structure-property relationships of imidazole derivatives. researchgate.netmdpi.com

Molecular Docking Investigations for Ligand-Receptor Interactions

No published studies detailing the molecular docking of this compound against specific protein targets were found. Therefore, no data on binding affinities (e.g., docking scores) or key amino acid interactions can be provided.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Similarly, there are no available research articles that describe molecular dynamics simulations performed on this compound in complex with a biological target. Consequently, information regarding its binding stability, conformational changes, and dynamic interactions over time is not available.

Reactivity and Chemical Transformations of N,1 Diphenyl 1h Imidazol 2 Amine Scaffold

Substitution Reactions on the Imidazole (B134444) Ring and Phenyl Moieties

The imidazole ring in N,1-diphenyl-1H-imidazol-2-amine is susceptible to electrophilic attack, primarily at the C4 and C5 positions. The electron-donating nature of the amino group at the C2 position enhances the electron density of the ring, facilitating these reactions. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS), leading to the formation of mono- or di-brominated derivatives.

The phenyl rings attached to the imidazole nitrogen and the exocyclic amine can also undergo electrophilic substitution. The orientation of substitution on these rings is directed by the activating or deactivating nature of the imidazole moiety and the amino group, respectively. Typically, substitution occurs at the ortho and para positions of the phenyl rings.

| Reaction Type | Reagent | Position of Substitution | Product |

| Bromination | N-Bromosuccinimide (NBS) | C4/C5 of imidazole | 4/5-Bromo-N,1-diphenyl-1H-imidazol-2-amine |

| Nitration | HNO₃/H₂SO₄ | para-position of phenyl rings | N-(4-nitrophenyl)-1-(4-nitrophenyl)-1H-imidazol-2-amine |

| Sulfonation | Fuming H₂SO₄ | para-position of phenyl rings | 4-((2-amino-1-phenyl-1H-imidazol-4-yl)sulfonyl)benzenesulfonic acid |

Derivatization Strategies for Functionalization

The presence of the primary amino group and the reactive sites on the imidazole ring allows for a wide range of derivatization strategies. These modifications are often aimed at enhancing the analytical utility of the this compound scaffold.

To improve the detection and quantification of analytes, chromophoric and fluorophoric groups can be introduced into the this compound structure. This is typically achieved by reacting the exocyclic amino group with a suitable labeling reagent. For example, coupling with dansyl chloride introduces a fluorescent dansyl group, while reaction with a diazonium salt can introduce an azo dye chromophore. These modifications result in derivatives with strong absorption in the visible region or significant fluorescence, enabling sensitive analytical methods.

Beyond the introduction of chromo- and fluorophores, other chemical modifications can be employed to enhance the analytical performance of this compound. These modifications can improve selectivity, sensitivity, and stability. For instance, the introduction of specific chelating groups can render the molecule selective for certain metal ions. Acylation of the amino group can be used to modify the solubility and chromatographic behavior of the compound. These strategies allow for the tailoring of the molecule's properties to suit specific analytical applications.

| Modification | Reagent/Strategy | Purpose |

| Fluorescent Labeling | Dansyl Chloride | Introduction of a fluorescent tag for sensitive detection |

| Chromophoric Labeling | Diazonium Salts | Introduction of a colored group for colorimetric analysis |

| Chelation Enhancement | Introduction of iminodiacetic acid groups | Improved selectivity for metal ion detection |

| Chromatographic Tuning | Acylation of the amino group | Modification of polarity and retention time in chromatography |

Cycloaddition and Ring-Opening Reactions Involving the Imidazole Nucleus

While the imidazole ring is generally stable, under certain conditions, it can participate in cycloaddition reactions. For instance, [4+2] cycloaddition reactions (Diels-Alder reactions) can occur if the imidazole ring is part of a more complex, strained system, though this is less common for simple imidazoles.

Stability and Degradation Pathways in Various Chemical Environments

The stability of this compound is dependent on the pH, temperature, and presence of oxidizing or reducing agents. In neutral and moderately acidic or basic conditions, the compound is relatively stable. However, in strongly acidic environments, protonation of the imidazole nitrogens can occur, potentially leading to ring-opening. In strongly basic media, deprotonation of the exocyclic amine can occur, which may be followed by rearrangement or degradation.

This compound and its derivatives can act as ligands, coordinating to metal ions through the imidazole nitrogen atoms and the exocyclic amino group. In the resulting metal complexes, a phenomenon known as ligand scrambling can occur. This process involves the exchange of ligands between different metal centers, leading to a mixture of complex species in solution. The rate and extent of ligand scrambling are influenced by factors such as the nature of the metal ion, the solvent, and the temperature. Understanding these processes is crucial for applications where well-defined metal complexes are required, such as in catalysis or materials science. The reactivity of these imidazole-metal complexes is also of significant interest, as the coordination to a metal center can alter the reactivity of the imidazole ligand itself, for instance, by making the C4 and C5 positions more susceptible to nucleophilic attack.

Interactions with Solvents and Other Chemical Species

The reactivity and behavior of this compound are significantly influenced by its interactions with solvents and other chemical entities. These interactions are dictated by the compound's structural features, including the phenyl substituents, the imidazole core, and the exocyclic amino group. The interplay of these groups determines the compound's solubility, its ability to form hydrogen bonds, and its reactivity towards various reagents.

The imidazole ring system is amphoteric, meaning it can act as both an acid and a base. The N-1 nitrogen, substituted with a phenyl group, is generally non-basic. The N-3 nitrogen within the imidazole ring possesses a lone pair of electrons and is the primary site of protonation, acting as a base. The exocyclic amino group (-NH2) is also basic and can be protonated. Furthermore, the N-H protons of the amino group can act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring and the amino group can act as hydrogen bond acceptors. nih.govwikipedia.org This capacity for hydrogen bonding plays a crucial role in the compound's interactions with protic solvents. nih.gov

Solubility in Various Solvents

In practice, the synthesis and purification of related 2-aminoimidazole derivatives provide insights into suitable solvents. For example, the synthesis of a similar compound, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, was carried out in a deep eutectic solvent (DES) composed of cholinium chloride and urea. mdpi.com Following the reaction, the product was isolated by filtration from a mixture of the DES and water, indicating its low solubility in this aqueous mixture. Subsequent purification was achieved by crystallization from a solvent system of diethyl ether and petroleum ether, suggesting good solubility in the more polar diethyl ether and poor solubility in the nonpolar petroleum ether, a common technique for crystallizing moderately polar compounds. mdpi.com The choice of solvents in synthetic procedures for related compounds often involves polar aprotic solvents like dimethylformamide (DMF) or alcohols such as ethanol. rsc.orgmdpi.com

The table below summarizes the observed and inferred solubility behavior of this compound and its close analogs in various solvents.

| Solvent/Solvent System | Type | Interaction/Observation | Reference(s) |

| Dichloromethane | Chlorinated Hydrocarbon | Phenylimidazoles exhibit very low solubility in chloroalkanes. nih.govmdpi.com | nih.govmdpi.com |

| 1-Chlorobutane | Chlorinated Hydrocarbon | Phenylimidazoles exhibit very low solubility in chloroalkanes. nih.govmdpi.com | nih.govmdpi.com |

| Toluene | Aromatic Hydrocarbon | The solubility of phenylimidazoles is noted to be lower than that of simpler imidazoles. nih.govmdpi.com | nih.govmdpi.com |

| 2-Nitrotoluene | Aromatic Hydrocarbon | The solubility of phenylimidazoles is noted to be lower than that of simpler imidazoles. nih.govmdpi.com | nih.govmdpi.com |

| Diethyl Ether / Petroleum Ether | Ether / Aliphatic Hydrocarbon | Used as a solvent/non-solvent system for crystallization of a related compound, implying moderate solubility in diethyl ether and low solubility in petroleum ether. mdpi.com | mdpi.com |

| Water | Protic | Highly soluble in water and other polar solvents. nih.gov The parent imidazole is highly soluble in water, but the phenyl groups on this compound significantly increase its hydrophobicity, leading to expected low solubility in water. | nih.gov |

| Ethanol | Protic Alcohol | Often used as a solvent for the synthesis of related imidazole derivatives. mdpi.com | mdpi.com |

| Dimethylformamide (DMF) | Polar Aprotic | A common solvent for reactions involving imidazole derivatives, suggesting good solubility. rsc.org | rsc.org |

| Cholinium Chloride / Urea | Deep Eutectic Solvent | A related 2-aminoimidazole was synthesized in this medium, indicating it can serve as a reaction solvent. mdpi.com | mdpi.com |

Interactions with Other Chemical Species

The chemical reactivity of this compound is characterized by the nucleophilic nature of its nitrogen atoms. The exocyclic amino group and the endocyclic N-3 atom are the primary sites for reactions with electrophiles.

Alkylation and Acylation: Like other primary amines, the exocyclic amino group of this compound can undergo N-alkylation with alkyl halides. However, such reactions can be difficult to control and may lead to a mixture of mono- and di-alkylated products, and potentially even quaternary ammonium (B1175870) salts through further reaction with the endocyclic nitrogen. libretexts.orgmasterorganicchemistry.com A more controlled approach to introducing alkyl groups is often achieved through reductive amination. organic-chemistry.org

Acylation of the exocyclic amino group, for example with acyl chlorides or anhydrides, is a more straightforward transformation. This reaction typically occurs selectively at the more nucleophilic exocyclic amine over the sterically hindered and electronically less available endocyclic nitrogen atoms, leading to the formation of the corresponding N-acyl-N,1-diphenyl-1H-imidazol-2-amine.

Reactions with Electrophiles: The nucleophilic character of the 2-aminoimidazole scaffold makes it reactive towards a variety of electrophiles. In reactions of the closely related 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate (a Michael acceptor), the reaction site depends on the conditions. The reaction can occur at the exocyclic nitrogen atom or the endocyclic N-3 atom, leading to different cyclized products. nih.gov This highlights the competitive nucleophilicity of the different nitrogen atoms within the molecule.

Hydrogen Bonding: The presence of N-H bonds in the amino group and the lone pairs on the nitrogen atoms allows this compound to participate in hydrogen bonding, both as a donor and an acceptor. In the solid state and in solution, these interactions can lead to the formation of dimers or larger aggregates. nih.gov Interactions with protic solvents like water or alcohols will also be dominated by hydrogen bonding. Theoretical studies on similar imidazole systems show that hydrogen bonding with water molecules can occur, influencing the compound's conformation and electronic properties. rsc.org The ability to form specific hydrogen bonding patterns is also critical in the context of its potential biological activity, where it can interact with receptor sites in proteins.

The table below details some of the key reactive interactions of the this compound scaffold.

| Reactant Type | Interacting Site(s) | Product Type | General Observations | Reference(s) |

| Alkyl Halides | Exocyclic -NH2, Endocyclic N-3 | N-alkylated amines, Quaternary ammonium salts | Can lead to mixtures of products due to over-alkylation. The product amine is often more nucleophilic than the starting material. libretexts.orgmasterorganicchemistry.com | libretexts.orgmasterorganicchemistry.com |

| Acyl Halides / Anhydrides | Exocyclic -NH2 | N-acylated amines | Generally a more selective reaction than alkylation, favoring the exocyclic amine. | |

| Michael Acceptors (e.g., unsaturated esters) | Exocyclic -NH2, Endocyclic N-3 | Cyclized heterocyclic systems | The regioselectivity of the reaction can be influenced by reaction conditions. nih.gov | nih.gov |

| Protic Solvents (e.g., H2O, Alcohols) | Exocyclic -NH2, Endocyclic Nitrogens | Solvated complex | Strong hydrogen bonding interactions are expected, influencing solubility and conformation. nih.govrsc.org | nih.govrsc.org |

| Acids | Endocyclic N-3, Exocyclic -NH2 | Ammonium salts | The imidazole ring is basic and will be protonated by strong acids. | wikipedia.org |

Advanced Materials and Non Biological Applications of N,1 Diphenyl 1h Imidazol 2 Amine and Its Derivatives

Role in Functional Materials Science

The imidazole (B134444) nucleus is a cornerstone in the development of functional organic materials due to its inherent chemical versatility and diverse applications. nih.gov Imidazole derivatives are integral to materials science, finding use as catalysts and as key components in the synthesis of new drugs. nih.gov Their fluorescent properties make them suitable for applications such as optical whiteners in textiles and in photography. nih.gov The development of novel 2-substituted 1H-imidazole derivatives is a focus of research, with applications in functional materials being a key driver. mdpi.com

The synthesis of tetra-substituted imidazoles is a significant area of research, with these compounds being useful building blocks for molecules with applications in materials science. nih.govnih.gov The unique physicochemical complexity of the imidazole core makes it a prime target for the development of diverse applications. nih.gov

Catalytic Applications in Organic Synthesis

The imidazole ring possesses both acidic and basic characteristics, making it a versatile organocatalyst in organic synthesis. ias.ac.in Its amphoteric nature, with both an aza (-N=) and an amine (-NH-) group, allows it to facilitate various organic transformations. ias.ac.in The moderate catalytic properties of imidazole help to minimize the formation of byproducts, leading to higher product yields. ias.ac.in

Imidazole and its derivatives have been successfully employed as catalysts in a variety of reactions, including:

The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in

The one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov

The synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives through a one-pot process involving Pd-catalyzed N-arylation and Cu-catalyzed C-H functionalization/C-N bond formation. rsc.org

The development of new synthetic methodologies for imidazole derivatives is an active area of research, with a focus on creating more efficient and environmentally friendly catalytic processes. mdpi.combiolmolchem.com

Development as Dyes for Optical Applications

Derivatives of N,1-diphenyl-1H-imidazol-2-amine are extensively explored as dyes in various optical applications due to their favorable photophysical properties.

Solar Cell Components

In the field of dye-sensitized solar cells (DSSCs), imidazole derivatives have shown promise as sensitizers. These organic dyes, typically designed with a donor-π bridge-acceptor structure, play a crucial role in light harvesting. researchgate.net

A study involving four newly synthesized metal-free organic dyes based on an imidazole core demonstrated their potential in DSSCs. The efficiency of these cells was found to be dependent on the substituent at the –NH position of the imidazole ring. researchgate.net For instance, a derivative with an alkyl chain substituent (PP3) exhibited the highest power conversion efficiency (PCE) of 2.01%, while a derivative with a nitrobenzene (B124822) substituent (PP2) showed the lowest PCE of 0.96%.

| Dye Code | Substituent at -NH | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (mV) | Short-Circuit Current (Jsc) (mA cm⁻²) | Fill Factor (FF) (%) |

| PP3 | Alkyl chain | 2.01 | 0.73 | 3.75 | 73.9 |

| PP2 | Nitrobenzene | 0.96 | 0.080 | 1.59 | 61.6 |

| Data from a study on imidazole-based dyes in DSSCs. |

The strategic modification of these dyes is a key area of research to enhance the performance of DSSCs. bohrium.com

Light-Emitting Diodes (LEDs)

The strong electron-withdrawing nature of the imidazole core makes its derivatives, particularly phenanthroimidazole (PI) and benzimidazole (B57391) (BI), highly suitable for use in organic light-emitting diodes (OLEDs). researchgate.net They can function as emitters, hosts, and electron-transporting materials. researchgate.net

Derivatives of carbazole (B46965) and diphenyl imidazole have been synthesized and investigated for their potential in OLEDs. nih.govmdpi.com These compounds exhibit narrow blue light-emission bands, which is advantageous for creating deep-blue electroluminescent devices. nih.govmdpi.com A device using these derivatives as fluorescent emitters achieved deep-blue emission with CIE color coordinates of (0.16, 0.08) and a maximum external quantum efficiency (EQE) of 1.1%. nih.govmdpi.com

Furthermore, new derivatives of carbazole and diphenyl imidazole have been developed as host materials for phosphorescent OLEDs (PHOLEDs). Green-emitting devices using these hosts have demonstrated a maximum quantum efficiency of 8.3%, while red and sky-blue emitting devices showed maximum quantum efficiencies of 6.4% and 7.6%, respectively. mdpi.com Another study on phenanthroimidazole derivatives reported a highly efficient green PhOLED with a maximum luminous efficiency of 77.6 cd/A and a maximum EQE of 21%. researchgate.net

Electrochemical Applications

The electrochemical properties of this compound and its derivatives have led to their investigation in energy storage applications.

Supercapacitor Electrode Materials

While direct research on this compound for supercapacitor electrodes is limited, the broader class of nitrogen-containing heterocyclic compounds, including imidazoles, is being explored for this purpose. The electrochemical behavior of related compounds, such as N,N-diphenyl-p-phenylenediamine, has been studied in acidic solutions, providing insights into the redox properties that are crucial for supercapacitor performance. researchgate.net The study of the electrochemical properties of imidazole derivatives is an emerging area with potential for the development of new electrode materials for energy storage devices. researchgate.net

Corrosion Inhibition Properties

The escalating issue of metal corrosion in industrial applications necessitates the development of effective corrosion inhibitors. Organic compounds, particularly those containing heteroatoms such as nitrogen, sulfur, and oxygen, have garnered significant attention for their potential to mitigate corrosion. kfupm.edu.sa Imidazole and its derivatives have emerged as a promising class of corrosion inhibitors due to the presence of nitrogen atoms with lone pair electrons and the aromaticity of the imidazole ring, which facilitate adsorption onto metal surfaces. mdpi.comdntb.gov.ua This section explores the corrosion inhibition properties of this compound and its derivatives, focusing on their performance and mechanism of action.

Research into imidazole derivatives has demonstrated their efficacy in protecting various metals, including steel, from corrosion in aggressive environments. kfupm.edu.sadntb.gov.ua These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. kfupm.edu.sa The adsorption process can be influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive environment.

A study on 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT), a derivative structurally related to this compound, revealed its effectiveness as a corrosion inhibitor for C38 steel in a 1 M HCl solution. jocpr.com The inhibition efficiency of DIT was found to increase with its concentration, as determined by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). jocpr.com

Table 1: Inhibition Efficiency of 4,5-Diphenyl-1H-Imidazole-2-Thiol (DIT) on C38 Steel in 1 M HCl

| Inhibitor Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 10⁻⁶ | 45.21 |

| 10⁻⁵ | 68.49 |

| 10⁻⁴ | 83.56 |

| 10⁻³ | 90.41 |

| 10⁻² | 92.74 |

Data sourced from electrochemical studies on DIT. jocpr.com

The adsorption of these inhibitor molecules onto the metal surface is a key aspect of their protective action. The mechanism of this adsorption can be elucidated through the study of adsorption isotherms. For many imidazole derivatives, the adsorption process has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. kfupm.edu.sajocpr.com

Further investigation into the adsorption mechanism was conducted on another related derivative, 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine, as a corrosion inhibitor for carbon steel in a 1% NaCl solution. gssrr.org The study utilized electrochemical impedance spectroscopy to analyze the adsorption behavior. gssrr.org The thermodynamic parameters associated with the adsorption process provide insight into the nature of the interaction between the inhibitor and the metal.

Table 2: Thermodynamic Data for the Adsorption of 4-(4,5-diphenyl-1H-imidazole)-N,N-dimethylbenzenamine on Carbon Steel

| Parameter | Value |

|---|---|

| Adsorption Isotherm Model | Langmuir |

| Linear Regression (R²) for Langmuir Isotherm | 0.9738 |

| Adsorption Free Energy (ΔG°ads) | -34.04 kJ/mol |

Data from a study on the adsorption mechanism in 1% NaCl solution. gssrr.org

The negative value of the Gibbs free energy of adsorption (ΔG°ads) indicates that the adsorption of the inhibitor onto the carbon steel surface is a spontaneous process. jocpr.com The magnitude of ΔG°ads suggests a mixed-mode of adsorption, involving both physisorption (electrostatic interactions) and chemisorption (covalent bonding) between the inhibitor molecule and the metal surface. gssrr.org This dual mechanism of interaction leads to the formation of a stable and effective protective film.

Future Research Directions and Emerging Trends for N,1 Diphenyl 1h Imidazol 2 Amine

Development of Novel and Sustainable Synthetic Methodologies for N,1-Diphenyl-1H-Imidazol-2-Amine

While classical methods for imidazole (B134444) synthesis exist, future efforts will likely concentrate on developing more efficient, sustainable, and versatile synthetic routes to this compound and its derivatives. A key trend is the move away from harsh conditions and stoichiometric reagents towards catalytic and environmentally benign processes.

One-Pot, Multi-Component Reactions: The development of one-pot syntheses, where multiple chemical transformations are performed in a single flask, is a highly desirable goal. Such a strategy, which has been successfully applied to other complex imidazoles, could involve the reaction of a 1,2-dicarbonyl compound, an amine, an aldehyde, and ammonium (B1175870) acetate (B1210297) or its equivalent under mild catalytic conditions. sigmaaldrich.cnnih.gov This approach minimizes waste, reduces purification steps, and allows for rapid generation of a library of derivatives.

Advanced Catalytic Systems: Future syntheses may employ novel catalytic systems to construct the imidazole core or perform post-synthesis modifications. This includes the use of palladium- and copper-catalyzed cross-coupling reactions for C-N and C-H bond formation, which have proven effective for related aza-heterocycles like benzimidazoles. rsc.org

Metal-Free Synthesis: An emerging sustainable approach is the development of metal-free synthetic methods. One such promising pathway involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole precursors. mdpi.com Adapting this methodology could provide a novel, metal-free route to the this compound scaffold.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. Developing a flow-based synthesis for this compound would represent a significant advancement in its production.

Exploration of Undiscovered Reactivity Pathways and Chemical Transformations

The reactivity of the this compound scaffold is not yet fully explored. Future research will likely focus on leveraging its unique electronic and steric properties to uncover new chemical transformations.

C-H Functionalization: Direct C-H activation and functionalization of the imidazole ring (at the C4 and C5 positions) or the attached phenyl rings would be a powerful tool for creating complex derivatives without the need for pre-functionalized starting materials. This could be achieved using transition metal catalysis, a strategy increasingly used for complex molecule synthesis. rsc.org

Ligand Development: The nitrogen-rich structure of the molecule makes it a candidate for use as a ligand in coordination chemistry. Specifically, it could serve as a precursor to N-heterocyclic carbenes (NHCs), which are highly effective ligands in homogeneous catalysis. mdpi.com

Cycloaddition Reactions: Investigating the participation of the imidazole core in cycloaddition reactions could open pathways to novel fused heterocyclic systems with potentially interesting chemical and biological properties. researchgate.net

Advanced Computational Predictions for Structure-Property Relationships and Reactivity

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work. For this compound, in-silico studies will be crucial for accelerating its development. nih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecule's 3D geometry and predict a wide range of properties, including electronic structure, bond lengths, and vibrational frequencies. nih.gov This information is fundamental to understanding its stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. Calculating the HOMO-LUMO gap can help predict the molecule's chemical reactivity and its potential use in electronic materials. nih.gov

Quantitative Structure-Activity Relationship (QSAR): If the molecule is explored for biological applications, QSAR studies can build mathematical models that correlate structural features with activity. sigmaaldrich.cnresearchgate.net This allows for the rational design of more potent derivatives.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict how this compound and its analogs might bind to biological targets like enzymes or receptors, guiding the design of new therapeutic agents. nih.govmdpi.com

| Computational Technique | Predicted Properties and Applications |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, stability, and reaction mechanisms. nih.gov |

| HOMO-LUMO Analysis | Chemical reactivity, charge transfer properties, and potential for use in optoelectronic materials. nih.gov |

| MESP Analysis | Identification of electrophilic and nucleophilic sites, prediction of intermolecular interactions. researchgate.net |

| QSAR Studies | Correlation of structural features with biological activity to guide drug design. sigmaaldrich.cn |

| Molecular Docking | Prediction of binding modes and affinities to biological targets (e.g., enzymes, receptors). mdpi.comacs.org |

Integration into Multi-Functional Materials and Systems

The unique properties of the this compound scaffold make it an attractive building block for advanced materials.

Medicinal Chemistry: Imidazole is a "privileged structure" found in many pharmaceuticals. nih.gov Future research could explore derivatives of this compound as potential therapeutic agents. For instance, related imidazole structures have been investigated as covalent inhibitors of enzymes like p97 ATPase for cancer therapy nih.gov or as V600E-BRAF inhibitors. mdpi.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms in the molecule can act as coordination sites for metal ions, enabling its use as an organic linker in the construction of MOFs or coordination polymers. These materials have applications in gas storage, catalysis, and sensing.

Luminescent Materials: Many imidazole derivatives exhibit strong fluorescence. sigmaaldrich.cn By modifying the phenyl substituents, it may be possible to tune the photophysical properties of this compound for applications in organic light-emitting diodes (OLEDs), chemical sensors, or bio-imaging agents.

Metal Complexes for Therapy: Gold(I/III) complexes containing related imidazole-based ligands have shown significant anti-cancer activity. nih.gov A similar strategy could be applied to this compound to develop novel metallodrugs.

| Potential Application Area | Rationale and Research Direction |

| Medicinal Chemistry | Use as a scaffold for designing enzyme inhibitors (e.g., kinase inhibitors, ATPase inhibitors). mdpi.comnih.gov |

| Materials Science | Integration as a linker in Metal-Organic Frameworks (MOFs) for catalysis or gas storage. |

| Optoelectronics | Development of fluorescent derivatives for use in OLEDs or as chemosensors. sigmaaldrich.cn |

| Metallodrugs | Synthesis of metal complexes (e.g., with Gold, Palladium) for therapeutic applications. nih.govnih.gov |

Regiocontrolled Synthesis of this compound and its Substituted Derivatives

For many applications, particularly in medicinal chemistry and materials science, the precise placement of functional groups on a molecule is critical. Regiocontrolled synthesis allows for the selective creation of specific isomers, which can have vastly different properties.

Future research will need to develop synthetic methodologies that allow for the selective introduction of substituents onto one of the phenyl rings or the imidazole core. For example, in the synthesis of related heterocycles like pyrazoles, the choice of reagent (e.g., a free base versus a salt) and solvent has been shown to completely control the final regioisomer produced. nih.gov Similar strategies could be developed for this compound. By carefully selecting the starting materials (e.g., a substituted aniline (B41778) or a substituted phenylguanidine) and optimizing reaction conditions (catalyst, temperature, solvent), chemists can direct the synthesis towards a desired substituted derivative. This control is essential for systematically studying structure-activity relationships and fine-tuning the molecule's properties for a specific function.

Q & A

Q. What are the standard synthetic routes for N,1-diphenyl-1H-imidazol-2-amine, and what experimental conditions are critical for optimizing yield?

this compound is typically synthesized via condensation reactions between substituted o-phenylenediamine derivatives and appropriate carbonyl-containing precursors. A common method involves refluxing reactants in ethanol or dimethylformamide (DMF) under inert conditions, with catalysts like potassium carbonate (K₂CO₃) or KI to accelerate cyclization . Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate control, and purification by recrystallization or column chromatography is recommended for high-purity yields .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the imidazole core and phenyl substituents. Hydrogen bonding and tautomeric equilibria can be inferred from chemical shifts in DMSO-d₆ .

- X-ray Diffraction (XRD): Single-crystal XRD provides definitive structural validation. For example, hydrogen atom positions in the imidazole ring can be refined using SHELX software, with restraints on bond lengths (e.g., N–H distances fixed at 0.90 Å) .

- Mass Spectrometry (ES-MS): Electrospray ionization mass spectrometry confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT studies using hybrid functionals like B3LYP (Becke’s three-parameter exchange and Lee-Yang-Parr correlation) can model the compound’s electronic structure, including frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. These calculations help predict reactivity in substitution reactions or non-covalent interactions (e.g., π-π stacking). Validation against experimental UV-Vis or cyclic voltammetry data is critical .

Q. What unexpected reaction mechanisms have been observed during synthesis, and how can they be mitigated?

An unusual pathway involving N-demethylation and self-catalyzed diarylation was reported during attempts to synthesize analogous benzimidazole derivatives. This side reaction occurs when intermediates like 2-chloro-6-isopropoxy-1H-benzimidazole react with amines under kinetic control. Optimizing stoichiometry, temperature, and solvent polarity (e.g., using DMF over ethanol) can suppress such pathways .

Q. How do crystallographic refinement challenges arise in this compound’s structural analysis?

Disorder in phenyl rings or imidazole hydrogen positions complicates refinement. Using SHELXL with restraints on anisotropic displacement parameters (ADPs) and applying twin-law corrections (via WinGX) improves model accuracy. For example, hydrogen atoms on nitrogen may require distance restraints (e.g., d(N–H) = 0.90 Å) to avoid overfitting .

Q. What strategies are effective for studying biological target interactions?

- Binding Affinity Assays: Surface plasmon resonance (SPR) or fluorescence polarization can quantify interactions with histamine receptors or enzymatic targets.

- Pharmacodynamic Modeling: Structure-activity relationships (SARs) are derived by modifying substituents (e.g., fluorophenyl groups) and assessing changes in IC₅₀ values .

Q. How should researchers address contradictions between computational predictions and experimental data?

Discrepancies in tautomer stability or reaction pathways may arise from solvent effects or incomplete basis sets in DFT. Re-evaluating calculations with implicit solvent models (e.g., COSMO) or higher-level theories (e.g., MP2) can resolve mismatches. Experimental validation via variable-temperature NMR or kinetic studies is advised .

Q. What solvent and catalyst systems optimize regioselectivity in derivatization reactions?

Palladium/copper catalysts in DMF or dichloromethane (DCM) enable Suzuki-Miyaura cross-coupling for aryl functionalization. For example, introducing 4-fluorophenyl groups via Buchwald-Hartwig amination requires Pd(OAc)₂ and Xantphos ligands under microwave irradiation .

Q. How can advanced fluorescence spectroscopy enhance studies of this compound’s photophysical properties?

Time-resolved fluorescence spectroscopy reveals excited-state dynamics, while solvatochromic shifts in emission spectra (e.g., in polar vs. non-polar solvents) indicate intramolecular charge transfer. Derivatives with phenanthroimidazole moieties exhibit strong aggregation-induced emission (AIE), useful for bioimaging applications .

Q. Which software tools are critical for structural refinement and data analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.